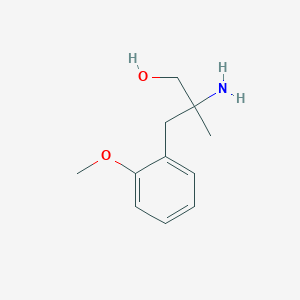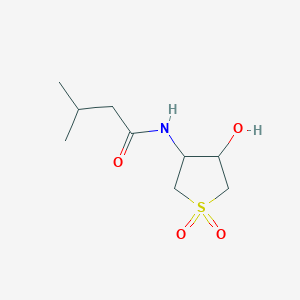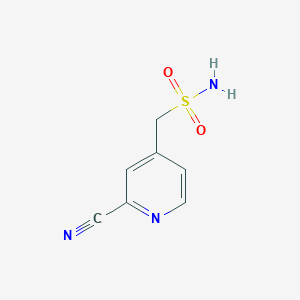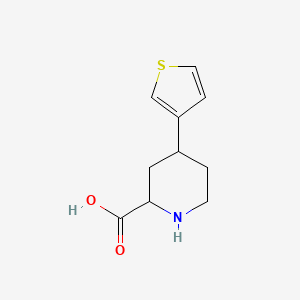![molecular formula C7H16N2 B13221181 [(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)
[(1-Methylcyclopentyl)methyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1-Methylcyclopentyl)methyl]hydrazine is a chemical compound with the molecular formula C7H16N2 It is a hydrazine derivative, characterized by the presence of a hydrazine group attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methylcyclopentyl)methyl]hydrazine typically involves the reaction of cyclopentylmethyl chloride with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclopentylmethyl chloride+Hydrazine→this compound
The reaction is usually conducted in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of catalysts and automated control systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[(1-Methylcyclopentyl)methyl]hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentylmethyl ketone, while substitution reactions can produce various substituted hydrazine derivatives.
Scientific Research Applications
[(1-Methylcyclopentyl)methyl]hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(1-Methylcyclopentyl)methyl]hydrazine involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Hydrazine: A simpler derivative with a broader range of applications.
Phenylhydrazine: Known for its use in the synthesis of indoles.
Methylhydrazine: Used in rocket propellants and as a reagent in organic synthesis.
Uniqueness
[(1-Methylcyclopentyl)methyl]hydrazine is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its cyclopentyl ring provides steric hindrance, influencing its behavior in chemical reactions compared to simpler hydrazine derivatives.
Properties
Molecular Formula |
C7H16N2 |
|---|---|
Molecular Weight |
128.22 g/mol |
IUPAC Name |
(1-methylcyclopentyl)methylhydrazine |
InChI |
InChI=1S/C7H16N2/c1-7(6-9-8)4-2-3-5-7/h9H,2-6,8H2,1H3 |
InChI Key |
UYOGMEILJBYMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(3-Aminocyclopentyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13221109.png)
![3,3-Dioxo-3lambda6-thiabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13221113.png)



![2-[4-Fluoro-2-(methanesulfonamidomethyl)pyrrolidin-1-yl]acetamide](/img/structure/B13221141.png)



![3-[1-(Aminomethyl)cyclopropyl]aniline](/img/structure/B13221166.png)
![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)


